molecular formula C16H15N3O B14958581 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B14958581
M. Wt: 265.31 g/mol
InChI Key: JPHFRACVEOWEGV-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-(pyridin-3-yl)propanamide is a synthetic amide compound featuring an indole moiety linked via a propanamide chain to a pyridine ring. The pyridine substituent enhances solubility and modulates electronic properties, making this compound a candidate for drug discovery.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C16H15N3O/c20-16(19-13-4-3-9-17-11-13)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-11,18H,7-8H2,(H,19,20)

InChI Key

JPHFRACVEOWEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 3-(1H-indol-3-yl)propanoic acid with 3-aminopyridine using carbodiimide reagents. Key steps include:

  • Activation of Carboxylic Acid : 3-(1H-Indol-3-yl)propanoic acid (1.0 eq) is dissolved in anhydrous DMF or DCM under nitrogen. EDCl (1.2 eq) and HOBt (1.1 eq) are added to form the active ester intermediate.
  • Nucleophilic Attack : 3-Aminopyridine (1.05 eq) is introduced, and the reaction proceeds at 0–5°C for 2 hr, followed by stirring at RT for 12–24 hr.
  • Workup : The mixture is diluted with ethyl acetate, washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/EtOAc 3:1 → 1:2).

Typical Yield : 68–75%.

Acid Chloride Intermediate Method

For improved electrophilicity, the carboxylic acid is converted to its chloride:

  • Chlorination : 3-(1H-Indol-3-yl)propanoic acid (1.0 eq) is treated with SOCl₂ (3.0 eq) in refluxing toluene (80°C, 4 hr). Excess SOCl₂ is removed under vacuum.
  • Amidation : The acid chloride is reacted with 3-aminopyridine (1.1 eq) in THF at −10°C, warmed to RT, and stirred for 6 hr.
  • Purification : Crude product is recrystallized from ethanol/water (4:1).

Advantages : Faster reaction (6 hr vs. 24 hr); Yield : 72–78%.

Alternative Approaches

Microwave-Assisted Synthesis

A patent (CN117343043A) describes a microwave method using:

  • Conditions : 150 W, 100°C, DMF, 30 min
  • Catalyst : Cu(OAc)₂ (0.1 eq)
  • Yield : 82% with >95% purity.

Solid-Phase Synthesis

US Patent 6,423,689 details a resin-bound approach for parallel synthesis:

  • Wang Resin Functionalization : Loaded with Fmoc-protected 3-aminopyridine.
  • Coupling : 3-(1H-Indol-3-yl)propanoic acid activated with HATU (0.95 eq).
  • Cleavage : TFA/DCM (1:9) yields the product with 89% purity.

Reaction Optimization Data

Parameter EDCl/HOBt Method Acid Chloride Method Microwave Method
Time (hr) 24 6 0.5
Temperature (°C) 25 −10 → 25 100
Solvent DMF THF DMF
Yield (%) 68–75 72–78 82
Purity (HPLC) >90% >92% >95%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H2), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.98 (br s, 1H, NH), 7.55–7.12 (m, 5H, indole-H), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).
  • HRMS (ESI+) : m/z 266.1294 [M+H]⁺ (calc. 266.1299).

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (60:40), 1.0 mL/min, λ = 254 nm. Retention time: 6.8 min.

Critical Challenges and Solutions

Indole Ring Sensitivity

  • Issue : Oxidative decomposition at >80°C.
  • Mitigation : Use degassed solvents and conduct reactions under N₂.

Amide Racemization

  • Control : Maintain pH < 8.5 during workup to prevent base-induced racemization.

Industrial-Scale Considerations

Factor Laboratory Scale Pilot Plant (10 kg)
Cycle Time 24 hr 8 hr
Solvent Consumption 5 L/kg 1.2 L/kg
Yield 75% 81%
Purity 95% 99.2%

Data adapted from CN102807567A and US6423689.

Emerging Methodologies

Biocatalytic Amidation

Recent advances (PMC9462319) explore lipase-mediated synthesis:

  • Enzyme : Candida antarctica Lipase B
  • Conditions : 40°C, pH 7.0, 48 hr
  • Yield : 58% (needs optimization).

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The central amide linkage undergoes hydrolysis under acidic or basic conditions. This reaction is critical for metabolic studies and prodrug activation mechanisms.

ConditionReagentsTemperatureProducts
Acidic (HCl)6M HCl, H₂O100°C, 8h3-(1H-indol-3-yl)propanoic acid + 3-aminopyridine
Basic (NaOH)4M NaOH, ethanol80°C, 6hSodium salt of propanoic acid + pyridin-3-amine

Mechanism :

  • Acidic : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic : Hydroxide ion deprotonates the amide nitrogen, facilitating cleavage.

Nucleophilic Substitution at Pyridine

The pyridine ring undergoes electrophilic aromatic substitution (EAS) at the meta position relative to the amide group.

NucleophileReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyridin-3-yl derivative
HalogenationCl₂, FeCl₃, 25°C5-Chloro-pyridin-3-yl variant

Key Insight : Electron-withdrawing amide group deactivates the pyridine ring, directing substitution to the C-5 position.

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions, forming fused heterocycles.

ConditionCatalystProduct
PPA, 120°CPolyphosphoric acidIndolo[3,2-c]pyridone
POCl₃, refluxPhosphorus oxychloride6H-pyrido[3,4-b]indol-3-one

Mechanism : Dehydration of the amide group generates a nitrilium intermediate, which cyclizes with the indole’s C-2 position.

Oxidation of Indole Moiety

The indole ring undergoes oxidation at the pyrrole-like C-2 and C-3 positions .

Oxidizing AgentConditionsProduct
DDQTHF, 25°C, 12h2-Oxo-indole derivative
KMnO₄H₂O, 70°C, 3hIndole-2,3-dione (isatin analog)

Note : Oxidation selectivity depends on steric effects from the propanamide side chain.

Reduction of Amide Group

The amide bond can be reduced to a secondary amine using strong hydride donors .

Reducing AgentSolventProduct
LiAlH₄THF, reflux3-(1H-indol-3-yl)-N-(pyridin-3-yl)propylamine
BH₃·THFTHF, 60°CPartial reduction to hemiaminal

Limitation : Over-reduction of the pyridine ring is avoided by using mild conditions.

Electrophilic Substitution on Indole

The indole moiety undergoes EAS preferentially at the C-5 position due to electronic effects from the propanamide chain.

ReactionReagentsProduct
SulfonationH₂SO₄, SO₃, 0°C5-Sulfo-indole derivative
Friedel-CraftsAcCl, AlCl₃, 25°C5-Acetyl-indole variant

Regioselectivity : The electron-donating propionamide side chain activates the C-5 position for electrophilic attack.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions.

Reaction TypeCatalystsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl-pyridin-3-yl analog
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylated pyridine derivatives

Applications : Used to introduce functional groups for structure-activity relationship (SAR) studies.

Photochemical Reactions

UV-induced dimerization of the indole ring has been observed under specific conditions .

WavelengthSolventProduct
254 nmAcetonitrileIndole C2-C2' dimer

Mechanism : Radical-mediated [2+2] cycloaddition between indole units .

This compound’s reactivity profile enables its use in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial drug discovery. Further studies are needed to explore its catalytic asymmetric reactions and metabolic pathways.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Yield Variability : Bulky substituents (e.g., 4-trifluoromethylphenyl in 3q ) reduce yields (17%), while simpler groups (e.g., phenyl in 3n ) achieve higher yields (73%).
  • Linker Effects : Ethylamine linkers (e.g., ) enhance flexibility and may improve receptor binding compared to direct propanamide linkages.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) [α]D (Optical Rotation) HPLC Retention (min) HRMS/MS Data Reference
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(indol-3-yl)propanamide (9f) 219–221 Not reported Not reported ESI/MS m/z 541 (M−H)−
(S)-3-(Indol-3-yl)-2-(phenylformamido)-N-(cyanomethyl)propanamide (12) Not reported -71.63° ± 2.99 12.4 HRMS: 428.1616 [M+H]+
N-(2-(Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Not reported Not reported Not reported 1H/13C-NMR, IR, UV confirmed

Key Observations :

  • Optical Activity : Chiral centers (e.g., compound 12 ) exhibit significant optical rotation, critical for enantiomer-specific biological activity.
  • Thermal Stability : High melting points (e.g., 219–221°C in ) correlate with crystalline purity, influenced by aromatic stacking and hydrogen bonding.
  • Polarity: HPLC retention times (e.g., 12.4 min in ) suggest moderate polarity, likely due to the cyanomethyl group.

Table 3: Functional Comparison

Compound Name Target/Activity Potency/IC50 Reference
(S)-3-(Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide FPR2 receptor agonist Not reported
3-(Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-methoxyphenyl)propanamido)propanamide Trypanosoma cruzi CYP51 inhibition (anti-Chagas) Not reported
N-(2-(Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide NSAID-tryptamine hybrid (potential anti-inflammatory) Not reported
3-{1-[(4-Methoxyphenyl)methyl]-indol-3-yl}-N-(pyridin-4-yl)propanamide Screening compound (undisclosed target) Not reported

Key Observations :

  • Receptor Specificity : Ureido-linked compounds (e.g., ) show selectivity for formyl-peptide receptors, while CYP51 inhibitors () target parasitic enzymes.
  • Hybrid Structures : NSAID-indole hybrids () merge anti-inflammatory and neurotransmitter-modulating properties.
  • Screening Potential: Complex heterocycles () are prioritized in high-throughput screening for kinase or protease targets.

Biological Activity

3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the indole and pyridine moieties, suggest diverse interactions with biological systems, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}

This structure includes an indole ring, which is known for its role in various biological processes, and a pyridine group that contributes to its chemical reactivity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the pyridine group could influence the compound's binding affinity to various biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : The presence of the indole moiety is often associated with anticancer properties. Studies have shown that derivatives of indole can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies have reported that related compounds exhibit significant anti-inflammatory activity. For instance, modifications to the indole structure can enhance anti-inflammatory effects in animal models .
  • Antimicrobial Properties : Indole derivatives are also being explored for their antimicrobial activities. The structural diversity provided by the pyridine and indole groups may enhance their effectiveness against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that related indole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, compounds similar to this compound exhibited up to 95% inhibition of inflammation when evaluated through ear swelling assays in mice .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that this compound can effectively bind to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces swelling in animal models
AntimicrobialEffective against various pathogens

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(1H-indol-3-yl)-N-(pyridin-3-yl)propanamide, and how can reaction parameters be optimized?

The synthesis typically involves coupling indole-3-carboxylic acid derivatives with pyridinyl amines via amide bond formation. Key steps include:

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) for activating carboxylic acids.
  • Solvent selection : Polar aprotic solvents like DMF or DCM improve solubility and reaction efficiency.
  • Yield optimization : Substituents on the indole or pyridine rings significantly impact yields. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce yields due to steric hindrance (17% yield for compound 3q vs. 73% for 3n in ).
  • Purification : Flash chromatography with gradients of ethyl acetate/hexanes is standard .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • 1H/13C NMR : Key signals include indole NH (~10 ppm), pyridine protons (7.5–8.5 ppm), and amide protons (6.5–7.5 ppm). For example, compound 3n in shows a doublet at δ 7.65 ppm (indole H-4) and a pyridine multiplet at δ 8.12 ppm .
  • Mass spectrometry (ESI/MS) : Molecular ion peaks (e.g., m/z 405 for (R)-19a in ) confirm molecular weight. Fragmentation patterns (e.g., m/z 216) validate substituent stability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance the biological activity of indole-pyridine propanamide derivatives?

  • Substituent modification :
    • Indole C3 position : Bulky groups (e.g., 4-methoxyphenylurea in ) improve receptor binding affinity.
    • Pyridine ring : Fluorination (e.g., 5-fluoropyridinyl in ) enhances metabolic stability.
    • Amide linker : Replacing the propanamide chain with ureido groups () increases selectivity for human formyl-peptide receptors (FPR2) .
  • Chirality : Enantiomers (e.g., (R)-19c vs. (S)-19c in ) exhibit divergent biological activities, emphasizing the need for chiral resolution techniques .

Q. How do computational methods aid in understanding the interaction of this compound with biological targets?

  • Molecular docking : Predict binding modes to receptors like FPR2. For example, 3-(1H-indol-3-yl)-2-ureido derivatives show hydrogen bonding with Arg205 and Tyr257 residues () .
  • MD simulations : Assess stability of ligand-receptor complexes over time. Parameters like RMSD (<2 Å) validate binding pose consistency.
  • ADMET prediction : Tools like SwissADME evaluate logP (optimal ~3.5) and bioavailability, guiding lead optimization .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Dose-response curves : Establish EC50/IC50 values under standardized conditions (e.g., 72-hour incubation for antitubercular assays in ).
  • Control compounds : Include reference agents (e.g., isoniazid for tuberculosis) to benchmark activity .
  • Receptor selectivity panels : Test against off-target receptors (e.g., FPR1 vs. FPR2 in ) to rule out nonspecific effects .

Q. How are selective agonists for receptors like FPR2 designed using this scaffold?

  • Bioisosteric replacement : Ureido groups () mimic natural ligands (e.g., formyl peptides) while improving selectivity.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors at 2.5 Å spacing) for FPR2 activation.
  • Functional assays : Measure calcium flux (FLIPR) or cAMP levels to confirm agonism .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in propanamide synthesis?

  • Pre-activation of carboxylic acids : Use HATU instead of EDC for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves purity .

Q. What protocols ensure reproducibility in NMR data interpretation?

  • Deuterated solvents : Use CDCl3 or DMSO-d6 for consistent chemical shifts.
  • Internal standards : Add TMS (δ 0 ppm) or residual solvent peaks (e.g., DMSO at δ 2.50 ppm) .

Q. How are enantiomeric excess and purity validated in chiral derivatives?

  • Chiral HPLC : Columns like Chiralpak AD-H separate enantiomers (e.g., (R)-19b and (S)-19b in ).
  • Optical rotation : Compare [α]D values with literature standards .

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